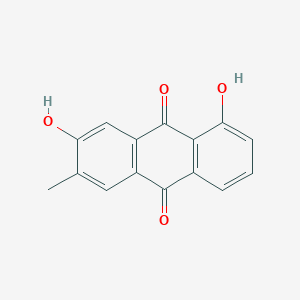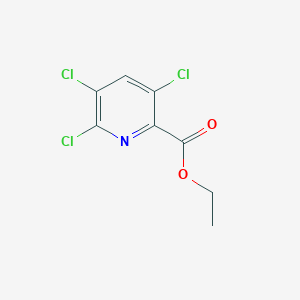
Ethyl3,5,6-trichloropicolinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3,5,6-trichloropicolinate is a chemical compound with the molecular formula C8H6Cl3NO2 It is a derivative of picolinic acid, where the ethyl ester group is attached to the nitrogen atom, and three chlorine atoms are substituted at the 3rd, 5th, and 6th positions of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3,5,6-trichloropicolinate typically involves the chlorination of picolinic acid derivatives. One efficient method includes the use of Ir-catalyzed C–H borylation followed by CuCl2-mediated chlorodeborylation under optimized conditions . This process features extremely low loadings of an [Ir (OMe)cod]2 precatalyst with outstanding reactivity and regioselectivity during C–H borylation. The subsequent copper-mediated chlorodeborylation ensures high yield and purity of the final product.
Industrial Production Methods: Industrial production of ethyl 3,5,6-trichloropicolinate may involve large-scale chlorination processes, where the reaction conditions are carefully controlled to ensure high yield and minimal by-products. The use of recyclable catalysts and ligands, such as 4,4′-di-tert-butyl-2,2′-bipyridyl (dtbpy), can offer significant economic benefits and process simplification .
化学反応の分析
Types of Reactions: Ethyl 3,5,6-trichloropicolinate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions: Oxidative conditions can lead to the formation of different oxidation states of the compound.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted picolinates, while reduction reactions can produce less chlorinated picolinates.
科学的研究の応用
Ethyl 3,5,6-trichloropicolinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of ethyl 3,5,6-trichloropicolinate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
- Methyl 3,5,6-trichloropicolinate
- Ethyl 4-amino-3,5,6-trichloropicolinate
- Methyl 4,5,6-trichloropicolinate
Comparison: Ethyl 3,5,6-trichloropicolinate is unique due to its specific substitution pattern and the presence of the ethyl ester group.
特性
分子式 |
C8H6Cl3NO2 |
|---|---|
分子量 |
254.5 g/mol |
IUPAC名 |
ethyl 3,5,6-trichloropyridine-2-carboxylate |
InChI |
InChI=1S/C8H6Cl3NO2/c1-2-14-8(13)6-4(9)3-5(10)7(11)12-6/h3H,2H2,1H3 |
InChIキー |
KMUXMKIRBBNXPZ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=NC(=C(C=C1Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3,3-Dimethyl-1-oxaspiro[4.5]dec-7-en-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13146868.png)
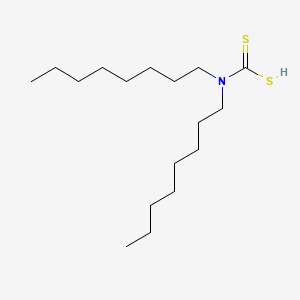
![4-(Trifluoromethyl)benzo[b]thiophen-3-amine](/img/structure/B13146879.png)
![2-Chloropyrido[4,3-d]pyrimidin-4-amine](/img/structure/B13146888.png)
![6-Fluorobenzo[d]isoxazole-3-carbonitrile](/img/structure/B13146893.png)
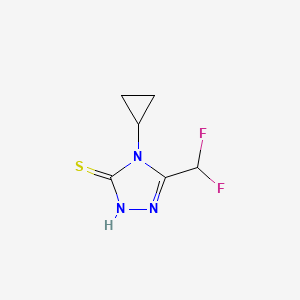
![4-[(Cyclopropylamino)methyl]thiophene-2-carbonitrile](/img/structure/B13146900.png)
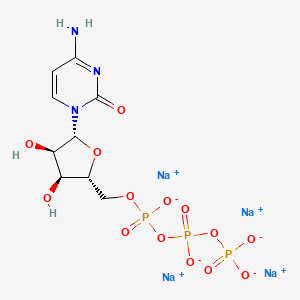

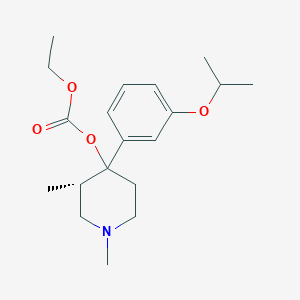
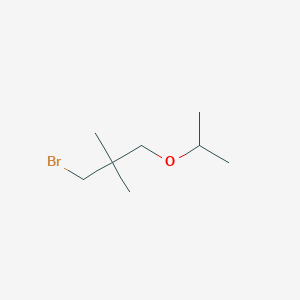
![2,5-Dimethyl-2H-benzo[d][1,2,3]triazole](/img/structure/B13146928.png)
